REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].OS(O)(=O)=O.C([O-])([O-])=O.[Na+].[Na+].[CH3:23][CH2:24]O>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([O:11][CH2:23][CH3:24])=[O:10] |f:2.3.4|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=CC=C1)CC(=O)O
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Name
|
|
Quantity
|
152 mL
|
Type
|
reactant
|
Smiles
|
CCO
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Name
|
|
Quantity
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1.719 mL
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Type
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reactant
|
Smiles
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OS(=O)(=O)O
|
Name
|
|
Quantity
|
3.47 g
|
Type
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reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The result mixture was refluxed overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
|
The heat was removed
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Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated
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Type
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DISSOLUTION
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Details
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The resulting oil was dissolved in EtOAc
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Type
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CUSTOM
|
Details
|
The EtOAc layer was then removed
|
Type
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EXTRACTION
|
Details
|
the aqueous layer was again extracted two times with EtOAc
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Type
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WASH
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Details
|
The combined organic layers were then washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 57 mmol | |
AMOUNT: MASS | 11.32 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |